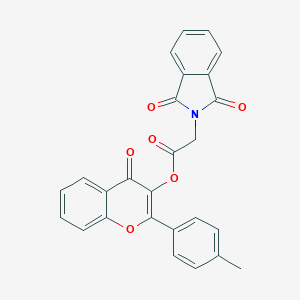
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate, also known as CX-614, is a potent ampakine compound that has been extensively studied for its potential applications in treating neurological disorders. Ampakines are a class of compounds that selectively modulate the activity of AMPA receptors, which are critical for synaptic plasticity and cognitive function.
科学的研究の応用
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been extensively studied for its potential applications in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory retention, and increase synaptic plasticity in animal models. Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate selectively modulates the activity of AMPA receptors, which are critical for synaptic plasticity and cognitive function. By enhancing the activity of AMPA receptors, Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate increases the strength of synaptic connections and improves the ability of neurons to communicate with each other. This leads to enhanced cognitive function and memory retention.
Biochemical and Physiological Effects:
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, which enhances synaptic transmission. In addition, Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate is its potency and selectivity for AMPA receptors. This makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate is its short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate. One area of interest is the potential use of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective ampakine compounds, which could have even greater therapeutic potential. Additionally, further research is needed to better understand the long-term effects of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate on synaptic plasticity and cognitive function.
合成法
The synthesis of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 4-cyano-2-methyl-5-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)-4-piperidinecarboxylate in high purity.
特性
IUPAC Name |
ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-18-13(17)10-4-6-16(7-5-10)12-11(8-14)15-9(2)19-12/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNJAYLGPDXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(N=C(O2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)

![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)

![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)

![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)